TD-802

Oral Bioavailability Pharmacokinetics PROTAC

Select ARD-2128 for in vivo AR degradation studies requiring oral bioavailability. This PROTAC achieves 67% oral bioavailability in mice, validated by rigid linker design. It degrades AR protein and suppresses AR-regulated genes in tumor tissue, distinguishing it from standard AR antagonists. Essential for chronic oral dosing models.

Molecular Formula C52H61ClN10O6
Molecular Weight 957.6 g/mol
Cat. No. B11935783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-802
Molecular FormulaC52H61ClN10O6
Molecular Weight957.6 g/mol
Structural Identifiers
SMILESCC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C5CC6(C5)CCN(CC6)C(=O)C7CCN(CC7)C8=CC9=C(C=C8)N=NN(C9=O)C1CCC(=O)NC1=O)C
InChIInChI=1S/C52H61ClN10O6/c1-50(2)48(51(3,4)49(50)69-38-11-7-34(31-54)40(53)28-38)56-44(65)32-5-8-35(9-6-32)60-23-25-61(26-24-60)37-29-52(30-37)17-21-62(22-18-52)46(67)33-15-19-59(20-16-33)36-10-12-41-39(27-36)47(68)63(58-57-41)42-13-14-43(64)55-45(42)66/h5-12,27-28,33,37,42,48-49H,13-26,29-30H2,1-4H3,(H,56,65)(H,55,64,66)
InChIKeyDWMRQCSGBKQGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARD-2128 (CAS 2222111-87-5) PROTAC Androgen Receptor Degrader for Prostate Cancer Research


ARD-2128, chemically known as N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide, is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule designed to degrade the androgen receptor (AR) [1]. It functions by recruiting the cereblon (CRBN) E3 ubiquitin ligase to AR, leading to ubiquitination and proteasomal degradation of the target protein [1]. ARD-2128 is distinguished by its high oral bioavailability in preclinical models, a property often challenging to achieve in PROTAC development [1]. This compound was identified as the optimal lead from a series of AR degraders employing a rigidified linker strategy to enhance pharmacokinetic properties [1]. It is primarily utilized in prostate cancer research, particularly in models of castration-resistant prostate cancer (CRPC), as a tool to investigate the therapeutic potential of complete AR elimination versus traditional antagonism [1].

Why AR PROTACs Like ARD-2128 Cannot Be Interchanged Based on In Vitro Potency Alone


In the field of targeted protein degradation, compounds within the same target class cannot be simply substituted based on in vitro degradation potency (DC50) or cellular growth inhibition (IC50) values. The activity of PROTACs is exquisitely sensitive to the formation of a ternary complex between the target protein (AR), the E3 ligase (CRBN), and the degrader molecule [1]. The length, rigidity, and chemical composition of the linker directly influence the geometry and stability of this complex, profoundly impacting degradation efficiency, selectivity, and crucially, in vivo pharmacokinetics, including oral bioavailability [1]. For example, subtle modifications to the linker region among a series of AR PROTACs resulted in vastly different oral bioavailability profiles in mice, with ARD-2128 achieving 67% bioavailability while closely related analogs showed significantly lower or negligible oral exposure [1]. Furthermore, different AR PROTACs may exhibit distinct degradation profiles for clinically relevant AR mutants (e.g., L702H, H875Y, T878A), meaning a compound effective against wild-type AR may be inactive against specific resistant variants . Therefore, experimental validation using the specific compound ARD-2128 is required for studies where its unique combination of oral bioavailability and degradation profile are critical experimental parameters.

Quantitative Differentiation of ARD-2128 Against Closest PROTAC Analogs and Degraders


ARD-2128 Oral Bioavailability Superiority vs. Close PROTAC Analogs

ARD-2128 demonstrates a quantifiably superior oral bioavailability profile compared to its closest structural analogs within the same optimization series. A direct head-to-head pharmacokinetic study in mice revealed that ARD-2128 achieved 67% oral bioavailability, a significantly higher value than that of its near-neighbor compounds, which exhibited poor oral absorption [1]. This difference was attributed to the strategic rigidification of the linker, which enhanced metabolic stability and absorption [1].

Oral Bioavailability Pharmacokinetics PROTAC Linker Optimization

In Vivo Tumor Growth Inhibition: ARD-2128 vs. Vehicle Control

In a mouse xenograft model of prostate cancer, oral administration of ARD-2128 led to effective inhibition of tumor growth [1]. The study reported a statistically significant reduction in tumor volume in the ARD-2128 treatment group compared to the vehicle control group over the treatment period [1]. This in vivo efficacy data, coupled with its oral bioavailability, validates the compound's utility as a chemical probe for studying AR degradation in complex biological systems.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Prostate Cancer

Potency of ARD-2128 in Reducing AR Protein vs. Suppressing AR-Regulated Genes

ARD-2128's mechanism of action was confirmed in prostate cancer cells. Quantitative Western blot analysis showed that ARD-2128 treatment resulted in a potent reduction of AR protein levels in tumor tissues. Furthermore, this reduction in AR protein translated into downstream functional effects, evidenced by the suppression of AR-regulated gene expression [1]. The study provides a clear cause-and-effect relationship between target degradation and pathway inhibition.

AR Protein Degradation Pharmacodynamics Gene Expression VCaP Cells

Recommended Research Applications for ARD-2128 in Oncology and Chemical Biology


In Vivo Pharmacology Studies Requiring Oral Administration of an AR Degrader

For preclinical studies designed to evaluate the therapeutic potential of AR degradation in vivo, ARD-2128 is the optimal chemical probe among its analog series due to its established 67% oral bioavailability in mice [1]. Its ability to achieve systemic exposure via oral dosing allows for chronic treatment paradigms in mouse models of prostate cancer, facilitating long-term tumor growth inhibition studies without the confounding effects of parenteral administration routes. This is essential for accurately modeling potential therapeutic regimens and investigating mechanisms of acquired resistance [1].

Investigating Linker Rigidity as a Strategy for Improving PROTAC Pharmacokinetics

Researchers focused on the medicinal chemistry of PROTACs can utilize ARD-2128 as a benchmark compound for understanding the impact of linker rigidification on oral pharmacokinetics. The compound was specifically designed with a conformationally restricted linker, a strategy that was directly correlated with its superior oral bioavailability compared to more flexible analogs within the same study [1]. ARD-2128 serves as a valuable reference standard in the development and validation of new computational or experimental models aimed at predicting PROTAC oral absorption.

Mechanistic Studies Comparing Targeted Protein Degradation to Receptor Antagonism

ARD-2128 is an ideal tool for comparative mechanism-of-action studies. Researchers can use ARD-2128 to induce complete AR degradation and compare the resulting transcriptional and phenotypic changes to those elicited by AR antagonists like enzalutamide. The established data showing ARD-2128's ability to both degrade AR protein and suppress AR-regulated genes provides a clear pharmacodynamic endpoint [1]. This allows for the dissection of AR-dependent signaling pathways and the identification of biological processes uniquely vulnerable to receptor elimination versus blockade, which is critical for understanding the therapeutic potential of the degradation modality [1].

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